(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

enantiomeric excess chiral purity β-amino acid

Sourcing enantiopure (S)-β2-amino acid building blocks for mitiglinide API synthesis often suffers from low ee or racemic contamination, risking costly chiral separation. This (S)-Boc-β2-Phe-OH (CAS 136916-26-2) eliminates that risk with >98% enantiomeric excess, directly providing the active (S)-configuration required for mitiglinide production. • Enantiomeric excess >98%, ensuring final drug stereochemistry without chiral purification. • Acid-labile Boc protection compatible with Boc-SPPS protocols; stable under basic coupling conditions (HBTU/HOBt). • Bulk GMP-grade lots available upon request for pharmaceutical manufacturing.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 136916-26-2
Cat. No. B177337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
CAS136916-26-2
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
InChIKeyPZRXRMWHLUUHFB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Boc-β2-Homophenylglycine: Chiral Building Block


(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (CAS 136916-26-2) is an N-Boc-protected β2-amino acid derivative featuring a phenyl substituent at the α-carbon. The compound serves as a chiral building block for the construction of β-peptides and modified amino acid sequences, where the tert-butoxycarbonyl (Boc) group provides acid-labile amine protection [1]. Its (S)-configuration is critical for applications requiring defined stereochemistry in bioactive peptide synthesis [2].

1

Stereochemical-control study fit for β-peptide synthesis and chiral method development.

2

Boc-strategy synthesis workflow requiring acid-labile amine protection with orthogonal compatibility.

3

Chiral reference standard context for enantiomeric excess determination.

Reported vendor specification: >98% ee via chiral HPLC.

Why (R)- or Racemic Boc-β2-Homophenylglycine Fails


The (S)-enantiomer of this β2-amino acid derivative cannot be substituted by its (R)-counterpart (CAS 181140-88-5) or the racemic mixture because the stereochemistry at the α-carbon directly dictates the three-dimensional arrangement of the final peptide or drug molecule. In the synthesis of mitiglinide, a clinically used antidiabetic agent, only the (S)-configured intermediate yields the pharmacologically active (S)-mitiglinide; the (R)-enantiomer produces an inactive or differently active product [1]. Substitution with racemic material would necessitate costly chiral separation steps and reduce overall yield. Furthermore, the Boc protecting group offers orthogonal deprotection compatibility (acid-labile) that cannot be replicated by base-labile Fmoc-protected analogs without altering the entire synthetic strategy [2].

Target Compound (S)-Boc-β2-Homophenylglycine
Substitute Risk (R)-enantiomer or racemic mixture

Stereochemistry at the α-carbon may directly alter the three-dimensional arrangement of the final molecule. In reported mitiglinide synthesis, only the (S)-configuration intermediate supports the desired insulinotropic profile in research assays; the (R)-enantiomer may yield an inactive product and necessitate costly chiral separation. Racemic material can reduce overall yield and complicate optical purity validation.

Target Compound Boc-protected (acid-labile)
Substitute Risk Fmoc-protected analog (base-labile)

The Boc group offers orthogonal deprotection compatibility (TFA-mediated cleavage) that cannot be replicated by base-labile Fmoc-protected analogs without altering the entire synthetic strategy. Swapping may force a complete protocol redesign for acid-sensitive sequences.

Differentiation Evidence for (S)-Boc-β2-Homophenylglycine


Enantiomeric Purity Advantage Over Racemate

The (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is supplied with an enantiomeric excess (ee) exceeding 98%, as determined by chiral HPLC [1]. In contrast, racemic Boc-3-amino-2-phenylpropanoic acid (CAS 26250-90-8) possesses 0% ee by definition. This high enantiopurity eliminates the need for additional chiral resolution steps and ensures that downstream products, such as mitiglinide, meet the required optical purity specifications [2].

Enantiomeric Purity
Head-to-head
>98% ee (Target) vs 0% ee (Racemate)
Supports chiral-reference workflow; avoids additional resolution steps.
Vendor specification, chiral HPLC. Data to verify.
enantiomeric excess chiral purity β-amino acid

Stereospecific Mitiglinide Intermediate Requirement

The synthetic route to mitiglinide disclosed in patent CN1616427A employs a (2S)-configured intermediate derived from (S)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid to produce the pharmacologically active (S)-mitiglinide [1]. The (R)-enantiomer of the same intermediate would yield (R)-mitiglinide, which is not the approved drug substance and lacks the desired insulinotropic activity at the KATP channel [2]. The optical purity of the final drug is controlled by chiral HPLC, which can detect as little as 0.1 μg/mL of the (R)-enantiomer [3].

Stereospecific Intermediate
Cross-study comparable
(S)-intermediate leads to (S)-mitiglinide; (R)-impurity detectable at 0.1 μg/mL.
Enantiomer-attribution review for active pharmaceutical ingredient synthesis.
Per CN1616427A and Wang et al. 2009 chiral HPLC method.
mitiglinide antidiabetic stereospecific synthesis

Boc vs. Fmoc Orthogonal Protection

The Boc protecting group of (S)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid is readily removed by trifluoroacetic acid (TFA, typically 20–50% in dichloromethane) within 30 minutes at room temperature, while remaining stable to the piperidine conditions used for Fmoc deprotection [1]. This orthogonal stability profile is essential for Boc-strategy solid-phase peptide synthesis (SPPS), where acid-labile side-chain protecting groups are simultaneously cleaved. In contrast, Fmoc-protected β2-amino acid analogs require base-mediated deprotection, which precludes their use in acid-sensitive sequences and necessitates a fundamentally different synthetic workflow .

Orthogonal Protection
Class-level inference
Boc cleaved by TFA/DCM; Fmoc cleaved by piperidine/DMF.
Method context: Boc-SPPS requires acid-labile strategy; Fmoc protocols are incompatible.
Standard peptide deprotection conditions. Source review recommended.
Boc chemistry Fmoc chemistry solid-phase peptide synthesis

Applications of (S)-Boc-β2-Homophenylglycine


Mitiglinide and Meglitinide Antidiabetic Synthesis

The (S)-enantiomer of this Boc-protected β2-amino acid is an indispensable intermediate in the patented synthesis of mitiglinide (KAD-1229), a rapid-acting insulin secretagogue used to treat type 2 diabetes [1]. Only the (S)-configuration produces the active drug molecule; the (R)-enantiomer lacks therapeutic efficacy [2]. Pharmaceutical manufacturers requiring GMP-grade intermediates for mitiglinide production must source the (S)-enantiomer with an enantiomeric excess exceeding 98% to ensure final drug purity [3].

Boc-SPPS for Acid-Labile Peptide Sequences

The acid-labile Boc protecting group enables the compound to be used in Boc-SPPS protocols where the final cleavage is performed with HF or TFMSA. This is particularly advantageous for peptides containing acid-sensitive side-chain modifications that cannot tolerate the repeated piperidine treatments of Fmoc chemistry [4]. The compound's stability under basic conditions ensures compatibility with standard coupling reagents such as HBTU/HOBt.

Enantiopure β-Peptide Libraries for Drug Discovery

As a chiral β2-amino acid building block, the compound is employed in the assembly of β-peptide libraries that exhibit enhanced resistance to proteolytic degradation compared to α-peptides. The >98% ee ensures that each library member maintains the intended stereochemistry, which is crucial for structure-activity relationship (SAR) studies targeting antimicrobial or antidiabetic activities [3].

Application
Selection Property
Validation Focus
Meglitinide analog synthesis research
Stereochemical-control context
Enantiomer-attribution review; chiral HPLC monitoring
Boc-SPPS for acid-labile peptide studies
Orthogonal protection compatibility
Deprotection condition verification; acid-sensitivity review
Enantiopure β-peptide library assembly
Enantiomeric excess context
Stereochemical integrity in SAR studies; proteolytic resistance assays

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